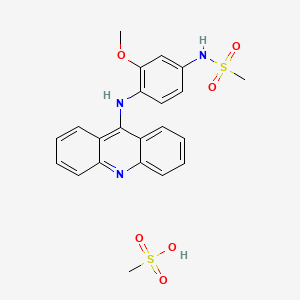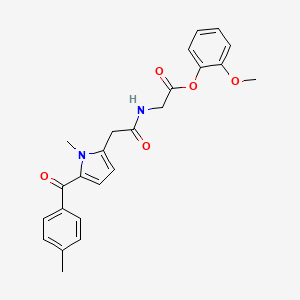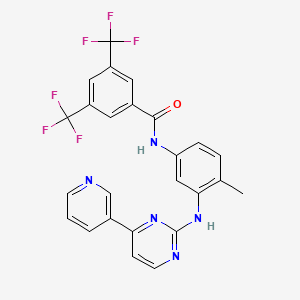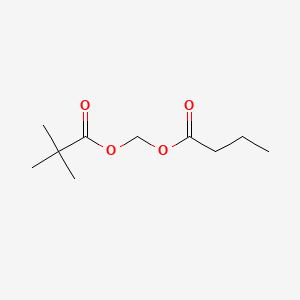
BO-0742
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BO-0742 is a complex organic compound known for its unique chemical structure and properties. This compound is part of the acridine family, which is known for its applications in various scientific fields, including chemistry, biology, and medicine. The presence of acridine and bis(2-chloroethyl)amino groups in its structure makes it a compound of interest for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BO-0742 involves multiple steps, starting from the preparation of the acridine moiety The acridine derivative is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
BO-0742 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzenemethanol and bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine oxides, while reduction can lead to the formation of reduced acridine derivatives.
Wissenschaftliche Forschungsanwendungen
BO-0742 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research and molecular biology.
Medicine: Investigated for its potential anticancer properties due to the presence of bis(2-chloroethyl)amino groups, which are known to have alkylating activity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of BO-0742 involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. These interactions make it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Mitoxantrone: An anthracenedione used in cancer treatment.
Doxorubicin: An anthracycline antibiotic used as a chemotherapy agent.
Uniqueness
BO-0742 is unique due to its combination of acridine and bis(2-chloroethyl)amino groups, which provide both DNA intercalating and alkylating properties. This dual functionality makes it a compound of significant interest for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
774234-08-1 |
|---|---|
Molekularformel |
C26H27Cl2N3O2 |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
[3-(acridin-9-ylamino)-5-[2-[bis(2-chloroethyl)amino]ethoxy]phenyl]methanol |
InChI |
InChI=1S/C26H27Cl2N3O2/c27-9-11-31(12-10-28)13-14-33-21-16-19(18-32)15-20(17-21)29-26-22-5-1-3-7-24(22)30-25-8-4-2-6-23(25)26/h1-8,15-17,32H,9-14,18H2,(H,29,30) |
InChI-Schlüssel |
SRZKWNZALGFBCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BO-0742; BO0742; BO 0742 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)



